molecular formula C19H19NO2 B1255133 O-Methylmurrayamine A

O-Methylmurrayamine A

Cat. No. B1255133
M. Wt: 293.4 g/mol
InChI Key: GDQWCFKJPYSDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Methylmurrayamine A is a natural product found in Murraya koenigii with data available.

Scientific Research Applications

Neuroprotective Effects

O-Methylmurrayamine A, along with 7-methoxymurrayacine, has shown promising results in the field of neuroprotection. These compounds, derived from Murraya koenigii and Murraya siamensis, have been synthesized and tested for their neuroprotective effects against H2O2-induced PC12 cell damage. The studies indicate that both compounds exhibit significant neuroprotective properties, which could have implications for treating neurological damage or diseases (Zang et al., 2017).

Anti-Cancer Activity

Research has also delved into the anti-cancer potential of O-Methylmurrayamine A. Specifically, its effectiveness against colon cancer has been highlighted. This compound, along with murrayazoline, exhibited potent anti-cancer activity against DLD-1 colon cancer cells, demonstrating cell cycle arrest, induction of reactive oxygen species, and triggering of caspase-dependent apoptosis. These findings are crucial as they provide a scientific basis for the medicinal use of Murraya koenigii leaves in traditional Indian Ayurveda medicines, particularly in the context of colon cancer treatment (Arun et al., 2017).

Synthetic Methods

There is significant research into the synthesis of O-Methylmurrayamine A. A notable study involves the total synthesis of this compound using palladium(II)-catalysed oxidative cyclisation. This synthesis approach is crucial for producing the compound in quantities sufficient for further research and potential therapeutic applications (Hesse et al., 2014). Another study describes efficient synthetic routes to O-Methylmurrayamine A, highlighting the palladium-catalyzed construction of the carbazole framework as a key step (Schuster et al., 2015).

properties

Product Name

O-Methylmurrayamine A

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

9-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole

InChI

InChI=1S/C19H19NO2/c1-11-9-15-13-6-5-12(21-4)10-16(13)20-17(15)14-7-8-19(2,3)22-18(11)14/h5-10,20H,1-4H3

InChI Key

GDQWCFKJPYSDDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=C2C=CC(=C4)OC

synonyms

O-methylmurrayamine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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